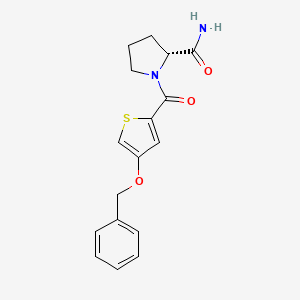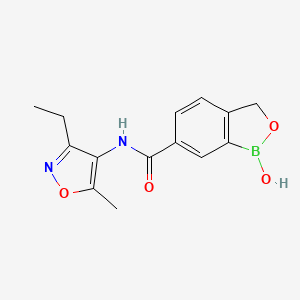![molecular formula C19H20BClN2O4 B7358922 {4-[4-(4-Chlorobenzoyl)-1,4-diazepane-1-carbonyl]phenyl}boronic acid](/img/structure/B7358922.png)
{4-[4-(4-Chlorobenzoyl)-1,4-diazepane-1-carbonyl]phenyl}boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[4-(4-Chlorobenzoyl)-1,4-diazepane-1-carbonyl]phenyl}boronic acid, also known as CB-DPA, is a boronic acid derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Mechanism of Action
{4-[4-(4-Chlorobenzoyl)-1,4-diazepane-1-carbonyl]phenyl}boronic acid works by binding to the active site of the proteasome, which prevents the degradation of proteins. This binding is reversible, which allows for the regulation of proteasome activity. This compound has been shown to be selective for the chymotrypsin-like activity of the proteasome, which is responsible for the degradation of hydrophobic amino acid residues.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth. This compound has also been shown to have anti-inflammatory effects, which can be useful for the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of {4-[4-(4-Chlorobenzoyl)-1,4-diazepane-1-carbonyl]phenyl}boronic acid is its selectivity for the chymotrypsin-like activity of the proteasome. This selectivity allows for the specific inhibition of this proteasome activity, which can be useful for studying the mechanisms of protein misfolding diseases and cancer cell growth. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for research on {4-[4-(4-Chlorobenzoyl)-1,4-diazepane-1-carbonyl]phenyl}boronic acid. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of this compound. Another area of interest is the use of this compound in combination with other therapies for the treatment of cancer and other diseases. Additionally, the role of this compound in the regulation of protein degradation in non-cancer cells is an area of potential interest for future research.
Synthesis Methods
The synthesis of {4-[4-(4-Chlorobenzoyl)-1,4-diazepane-1-carbonyl]phenyl}boronic acid involves the reaction of 4-(4-chlorobenzoyl)-1,4-diazepane-1-carbonyl chloride with phenylboronic acid in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid. The yield of the reaction can be improved by using a solvent such as dichloromethane or acetonitrile.
Scientific Research Applications
{4-[4-(4-Chlorobenzoyl)-1,4-diazepane-1-carbonyl]phenyl}boronic acid has been widely used in scientific research as a tool for studying various biological processes. It has been shown to be effective in inhibiting the activity of proteasomes, which are responsible for degrading proteins in cells. This inhibition can lead to the accumulation of misfolded proteins, which can be used to study the mechanisms of protein misfolding diseases such as Alzheimer's and Parkinson's disease.
This compound has also been used as a tool for studying the role of the ubiquitin-proteasome system in cancer cells. This system is responsible for regulating the degradation of proteins that are involved in cell cycle regulation and apoptosis. Inhibition of this system can lead to the accumulation of these proteins, which can be used to study the mechanisms of cancer cell growth and survival.
properties
IUPAC Name |
[4-[4-(4-chlorobenzoyl)-1,4-diazepane-1-carbonyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BClN2O4/c21-17-8-4-15(5-9-17)19(25)23-11-1-10-22(12-13-23)18(24)14-2-6-16(7-3-14)20(26)27/h2-9,26-27H,1,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDINCQQJDIZDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N2CCCN(CC2)C(=O)C3=CC=C(C=C3)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-N-[4-(3-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-1,2-thiazole-5-carboxamide](/img/structure/B7358842.png)
![3-[[1-[2-(3,5-Dichlorophenyl)acetyl]pyrrolidin-3-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B7358847.png)

![N-[(3R)-1-(3,5-difluoropyridine-2-carbonyl)piperidin-3-yl]-3,5-difluoropyridine-2-carboxamide](/img/structure/B7358855.png)

![Methyl 4-[(2-tert-butyl-1,3-thiazole-4-carbonyl)amino]-3-hydroxybutanoate](/img/structure/B7358877.png)
![[(2S,3S)-1-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-2-(trifluoromethyl)piperidin-3-yl]methanamine](/img/structure/B7358888.png)
![2-[3-[5-Amino-2-(2-hydroxyethyl)phenyl]phenyl]-2-(methylamino)ethanol](/img/structure/B7358898.png)
![2-[4-Amino-2-[3-[1-(aminomethyl)cyclopropyl]phenyl]phenyl]ethanol](/img/structure/B7358900.png)
![2-[4-Amino-2-[3-[2-(aminomethyl)butyl]phenyl]phenyl]ethanol](/img/structure/B7358904.png)
![1-hydroxy-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,3-dihydro-2,1-benzoxaborole-6-carboxamide](/img/structure/B7358925.png)

![(4-{3-[3-(Trifluoromethyl)phenyl]pyrrolidine-1-carbonyl}phenyl)boronic acid](/img/structure/B7358933.png)
![(3-{[3-(4-Cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)phenyl]carbamoyl}phenyl)boronic acid](/img/structure/B7358941.png)